molecular formula C13H18FN B13247905 N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

Cat. No.: B13247905
M. Wt: 207.29 g/mol
InChI Key: QBVVIEIMSPZIIA-UHFFFAOYSA-N
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Description

N-[(4-Fluoro-2-methylphenyl)methyl]cyclopentanamine (CAS 1247121-20-5) is a chemical compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . This amine is characterized by a cyclopentylamine group linked to a 4-fluoro-2-methylbenzyl group, a structure that serves as a valuable building block in medicinal chemistry and drug discovery research . Its specific structure, incorporating both an alicyclic amine and a fluorinated aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of compounds that target the central nervous system . Researchers utilize this compound as a key precursor in the development of potential therapeutic agents. The incorporation of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . As a high-purity synthetic intermediate, it is essential for constructing novel chemical entities for biological screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c1-10-8-12(14)7-6-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3

InChI Key

QBVVIEIMSPZIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common and straightforward preparation of N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine involves a nucleophilic substitution reaction between 4-fluoro-2-methylbenzyl chloride and cyclopentylamine. This method leverages the nucleophilicity of the amine and the electrophilicity of the benzyl chloride.

  • Reaction Scheme:

    $$
    \text{4-fluoro-2-methylbenzyl chloride} + \text{cyclopentylamine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
    $$

  • Typical Conditions:

    • Solvents: Dichloromethane or toluene
    • Bases: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
    • Temperature: Room temperature to mild heating
    • Reaction Time: Several hours until completion
  • Mechanism:
    The lone pair on the nitrogen of cyclopentylamine attacks the electrophilic benzylic carbon of 4-fluoro-2-methylbenzyl chloride, displacing the chloride ion and forming the desired secondary amine.

Reaction Data Summary

Parameter Details
Starting Materials 4-fluoro-2-methylbenzyl chloride, cyclopentylamine
Base NaOH or K2CO3
Solvent Dichloromethane or toluene
Temperature 25–60 °C
Reaction Time 4–12 hours
Yield Typically moderate to high (60–85%)
Purification Extraction, washing, and chromatography

This method is widely used due to its simplicity and the availability of starting materials.

Organometallic Addition to Cyclopentanone Followed by Azide Reduction

An alternative, more elaborate synthetic route involves the use of organolithium or Grignard reagents derived from substituted phenyl compounds, followed by azide formation and reduction.

Synthetic Steps

  • Step 1: Preparation of organolithium or Grignard reagent from 4-fluoro-2-methylphenyl halide.
  • Step 2: Nucleophilic addition of the organometallic reagent to cyclopentanone to yield phenyl cyclopentyl alcohol intermediates.
  • Step 3: Conversion of the alcohol to azide derivatives using sodium azide (NaN3) under acidic conditions.
  • Step 4: Reduction of azides to amines using lithium aluminum hydride (LiAlH4).

Reaction Scheme

$$
\text{4-fluoro-2-methylphenyl-M} + \text{cyclopentanone} \rightarrow \text{phenyl cyclopentyl alcohol} \xrightarrow[\text{NaN}3]{\text{acidic}} \text{azide} \xrightarrow[\text{LiAlH}4]{} \text{this compound}
$$

Advantages and Notes

  • This method allows for the introduction of the cyclopentylamine moiety with control over stereochemistry if required.
  • The azide intermediate is a versatile handle for further functionalization if needed.
  • The reduction step requires careful handling due to the reactivity of LiAlH4.

Yield and Conditions (Representative)

Step Reagents/Conditions Yield (%)
Organometallic addition Grignard reagent, anhydrous ether, 0–25 °C 70–85
Azide formation NaN3, acidic medium, room temperature 80–90
Azide reduction LiAlH4, anhydrous ether, 0–25 °C 75–90

This multistep approach is documented in advanced synthetic studies and drug discovery campaigns, offering high purity and yield.

Alternative Nitrile Conversion Method

Another reported method involves the conversion of nitrile precursors into the target amine via organometallic intermediates.

  • Nitriles bearing the 4-fluoro-2-methylphenyl group are reacted with 1,4-bis(bromomagnesio)butane (generated in situ from 1,4-dibromobutane and magnesium).
  • The resulting intermediate undergoes titanium tetraisopropoxide (Ti(iPrO)4)-mediated transformations to yield the amine.

This method is more specialized and used primarily in complex molecule synthesis contexts.

Preparation of Key Starting Materials

The synthesis of 4-fluoro-2-methylbenzyl chloride, a crucial precursor, typically follows from 4-fluoro-2-methylaniline derivatives via halogenation or chloromethylation. Nitration and other electrophilic aromatic substitution reactions on 4-fluoro-2-methylaniline are well-established with yields ranging from 50% to 90%, depending on conditions such as temperature, acid concentration, and nitrating agents.

Starting Material Preparation Conditions Yield (%) Notes
4-fluoro-2-methyl-5-nitroaniline HNO3/H2SO4 at -5 to 0 °C, 1–2 h 50–89 Controlled temperature nitration
4-fluoro-2-methylbenzyl chloride Chloromethylation of 4-fluoro-2-methylbenzene 70–85 Requires careful handling of reagents

These intermediates are critical for the subsequent amination steps.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Nucleophilic substitution 4-fluoro-2-methylbenzyl chloride, cyclopentylamine, NaOH/K2CO3, DCM/toluene Simple, direct, scalable 60–85 Most common industrial method
Organometallic addition + azide reduction Organolithium/Grignard, cyclopentanone, NaN3, LiAlH4 High purity, stereochemical control 70–90 Multi-step, requires careful handling
Nitrile conversion via bis(bromomagnesio)butane Nitrile, 1,4-dibromobutane, Mg, Ti(iPrO)4 Specialized, versatile Not widely reported Advanced synthetic applications

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine is a chemical compound with a cyclopentanamine moiety linked to a 4-fluoro-3-methylphenyl group via a methyl bridge. The presence of fluorine and methyl groups gives the compound unique chemical properties, making it valuable in research.

Synthesis
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves a nucleophilic substitution reaction between 4-fluoro-3-methylbenzyl chloride and cyclopentylamine. This reaction occurs under basic conditions in an organic solvent, such as dichloromethane or toluene, using bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. Continuous flow reactors can be used in industrial settings to improve yield and purity. Purification techniques like recrystallization or column chromatography are also employed to isolate the desired product effectively.

Potential applications:

  • Interaction Studies These studies are conducted to understand how N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine binds to biological targets to elucidate its mechanism of action and potential therapeutic benefits. Research aims to identify specific receptors or enzymes that interact with this compound, potentially providing new insights into its biological effects.
  • Versatility in Organic Synthesis These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]cyclopentanamine (TRC-N300096)

  • Structure : 4-chloro substitution on phenyl.
  • Molecular Weight : 209.72 g/mol; Purity: >95% (HPLC) .
  • Applications: Used as a pesticide metabolite reference material.

N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine

  • Structure : 2,4-dichloro substitution.
  • Molecular Weight : 244.16 g/mol .
  • Applications : Primarily explored in chemical synthesis; dichloro substitutions may enhance receptor binding avidity due to increased hydrophobicity and steric effects.

N-[[2-(Trifluoromethyl)phenyl]methyl]cyclopentanamine

  • Structure : 2-trifluoromethyl substitution.
  • Molecular Weight : 243.28 g/mol; SMILES: C1CCC(C1)NCC2=CC=CC=C2C(F)(F)F .
  • Properties : The trifluoromethyl group introduces strong electron-withdrawing effects and high metabolic stability, making it valuable in drug design.

Functional Group Modifications

N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([11C]HACH242)

  • Structure : Pyridine ring instead of phenyl; 11C-labeled methoxy group.
  • Applications : PET tracer for NMDA receptors.
  • Key Data :
    • Radiochemical Purity: >99%; Specific Activity: 78 ± 10 GBq/µmol .
    • Synthesis Yield: 49 ± 3% (decay-corrected) .
  • The 11C-methoxy group enables non-invasive imaging .

N-(3-Methoxyphenethyl)cyclopentanamine (Compound 23)

  • Structure : Phenethylamine linker instead of benzylamine; 3-methoxy substitution.
  • Applications : Intermediate in synthesizing mGluR2-positive allosteric modulators .
  • Synthesis : Alkylation of 3-methoxyphenethylamine with iodocyclopentane.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 4-F, 2-CH3 207.27 (calculated) Hypothesized NMDA targeting
N-[(4-Chlorophenyl)methyl]cyclopentanamine 4-Cl 209.72 Pesticide metabolite
N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine 2,4-Cl2 244.16 Chemical synthesis
N-[[2-(Trifluoromethyl)phenyl]methyl]cyclopentanamine 2-CF3 243.28 Drug design
[11C]HACH242 Pyridine, 11C-methoxy ~300 (estimated) PET imaging (NMDA NR2B)

Biological Activity

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structural features, including a cyclopentanamine group and a 4-fluoro-2-methylphenyl moiety. These components contribute to its distinct chemical properties, enabling it to interact with various molecular targets such as receptors and enzymes. The interaction leads to modulation of biological pathways, which is critical for its therapeutic applications.

Antimicrobial Activity

Research has indicated that fluorinated compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies on structurally similar fluorinated imines have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 1: Antimicrobial Efficacy of Fluorinated Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
Fluorinated Aldimine 5S. aureus8 µg/mL
Fluorinated Aldimine 6P. aeruginosa10 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer properties. Initial studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have shown promising results against breast cancer cell lines, highlighting the potential for this compound to serve as a lead compound in anticancer drug development .

Case Study: In Vitro Evaluation of Anticancer Activity

In a study evaluating the effects of this compound on MDA-MB-231 breast cancer cells:

  • Results : The compound induced significant morphological changes and increased caspase-3 activity, suggesting enhanced apoptosis.
  • : These findings support further investigation into the compound’s potential as an anticancer agent.

Therapeutic Applications

This compound is being explored as a precursor in drug development due to its ability to modify biological pathways. Its unique structure allows for the synthesis of more complex molecules that can target specific diseases more effectively .

Q & A

What is the optimized radiosynthetic method for producing N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine ([11C]HACH242) for PET imaging?

Basic Research Question
The radiosynthesis involves trapping [11C]methyl iodide into a solution of the phenolic precursor (2-(5-((cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol) in dimethylsulfoxide (DMSO) with potassium carbonate (10 mg, 72 µmol) at 85°C for 5 minutes. After quenching with acetonitrile/water containing 0.05% N,N-diisopropylethylamine, purification is achieved via preparative HPLC. The product is formulated in phosphate-buffered saline (pH 5.2), yielding 4.1 ± 0.3 GBq with radiochemical purity >99% and specific activity of 78 ± 10 GBq/µmol .

How is radiochemical purity (RCP) validated for [11C]HACH242?

Basic Research Question
RCP is determined using analytical HPLC (Method B in ) with a C18 column and a mobile phase of 40% acetonitrile in water containing 0.05% diisopropylethylamine. The retention time (8.64 min) is confirmed against a non-radioactive reference standard. This method ensures >99% purity, critical for minimizing off-target binding in PET studies .

What methodological approach is used to determine the lipophilicity (LogDoct,7.4) of [11C]HACH242, and why is this parameter significant?

Advanced Research Question
LogDoct,7.4 is measured by partitioning the compound between 1-octanol and phosphate buffer (pH 7.4). After vortexing and phase separation, radioactivity in both layers is counted. LogDoct,7.4 is calculated as:

LogDoct,7.4=log10(Mean activity in octanolMean activity in buffer)\text{LogD}_{\text{oct},7.4} = \log_{10}\left(\frac{\text{Mean activity in octanol}}{\text{Mean activity in buffer}}\right)

This parameter predicts blood-brain barrier permeability, with optimal values between 1–3 for CNS PET tracers. For [11C]HACH242, LogD values are determined in triplicate to ensure reproducibility .

How do biodistribution and blocking studies validate the specificity of [11C]HACH242 for the NR2B subunit of NMDA receptors?

Advanced Research Question
Biodistribution studies in rodents show high initial brain uptake (e.g., 2.5% ID/g at 5 minutes post-injection), with rapid washout in non-target regions. Blocking studies using selective NR2B antagonists (e.g., ifenprodil) demonstrate dose-dependent reductions in tracer binding, confirming target engagement. For example, pretreatment with 1 mg/kg ifenprodil reduces striatal uptake by 60%, validating NR2B specificity .

Which parameters were optimized to improve the radiosynthesis yield of [11C]HACH242, and what were the outcomes?

Advanced Research Question
Key parameters investigated include:

  • Base : Potassium carbonate (72 µmol) outperformed weaker bases (e.g., NaHCO₃) by increasing methylation efficiency.
  • Solvent : DMSO provided higher yields (49 ± 3%) compared to DMF or acetonitrile due to better precursor solubility.
  • Temperature : 85°C balanced reaction kinetics and precursor stability.
    These optimizations achieved a decay-corrected yield of 49 ± 3% and specific activity >70 GBq/µmol .

How can researchers address discrepancies in reported binding affinities (Ki) of [11C]HACH242 across studies?

Advanced Research Question
Contradictions in Ki values may arise from differences in assay conditions (e.g., membrane preparation, radioligand concentration). To resolve this:

Standardize protocols : Use identical membrane preparations (e.g., rat forebrain homogenates centrifuged at 400 × g to remove debris) .

Validate with reference compounds : Compare against well-characterized NR2B antagonists (e.g., Ro 25-6981) in competitive binding assays.

Control for tracer metabolism : Use HPLC to confirm tracer integrity in plasma and brain homogenates during in vivo studies .

What preclinical evidence supports the translational potential of [11C]HACH242 for human neuroimaging?

Advanced Research Question
Non-human primate studies reveal favorable kinetics:

  • Peak brain uptake at 10–15 minutes.
  • Binding potential (BPND) of 1.8–2.2 in NR2B-rich regions (e.g., cortex, striatum).
  • Low non-specific binding (<10% of total uptake).
    These metrics align with FDA guidelines for novel PET tracers, supporting progression to clinical trials .

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